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molecular formula C8H12N2O B1624529 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol CAS No. 205676-87-5

2-[6-(Methylamino)-2-pyridyl]ethan-1-ol

Cat. No. B1624529
M. Wt: 152.19 g/mol
InChI Key: AOCBETTUAOFOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07368566B2

Procedure details

A clean dry 2 L 3 necked flask was fitted with reflux condenser, addition funnel, stir bar, nitrogen inlet and outlet, temperature sensor, and heating mantle. The flask was purged using a stream of nitrogen. Lithium borohydride (4.36 g, 200 mmol) was added all at once. Tetrahydrofuran (THF, 150 mL) was charged into the addition funnel and was added to the solid with stirring over a 10-minute period. After dissolution, the mixture was heated to 66° C. Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-pyridineacetate (110 g, 374 mmol) was dissolved in THF (400 ml) and charged into the addition funnel. The ethyl 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-pyridineacetate solution was added to the LiBH4 solution in as dropwise manner over a period of 25 minutes. The addition rate was controlled so as to maintain a gentle reflux. The mixture was heated to reflux for 5 h, the heat was turned off, and the reaction was allowed to stir overnight at 23° C. The reaction mixture was cooled to 10° C. and was treated with water (250 mL) in a dropwise manner. The mixture was stirred for 30 min and ethyl acetate (250 mL) was added. The mixture was stirred for 5 minutes and the layers were allowed to separate. The organic layer was washed with 2×250 mL saturated sodium chloride. The organic layers were stripped to thick oil in a 2 L round bottom flask. The residue was dissolved in ethyl acetate (200 mL) and was extracted with 1 N HCl (2×250 mL). The organic layer was discarded and the acid layer was placed in a 2 L 3 neck round bottom flask. The flask was heated to 50° C. for 1 h. The mixture was cooled to 10° C. and the solution was treated with 4 N NaOH (˜350 mL) to a pH of 10. The basic solution was extracted with ethyl acetate (3×150 mL). Care was taken to keep the pH of the aqueous phase above pH=9. The ethyl acetate extracts were combined, washed with water (150 mL) and concentrated to provide the title compound as a thin yellow oil, 33.5 g, yield=58%)
Quantity
4.36 g
Type
reactant
Reaction Step One
Name
Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-pyridineacetate
Quantity
110 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
ethyl 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-pyridineacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
58%

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].CC(C)(OC([CH2:9][NH:10][C:11]1[N:16]=[C:15]([CH2:17][C:18](OCC)=[O:19])[CH:14]=[CH:13][CH:12]=1)=O)C.O.C(OCC)(=O)C>O1CCCC1>[CH3:9][NH:10][C:11]1[N:16]=[C:15]([CH2:17][CH2:18][OH:19])[CH:14]=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.36 g
Type
reactant
Smiles
[BH4-].[Li+]
Step Two
Name
Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-pyridineacetate
Quantity
110 g
Type
reactant
Smiles
CC(C)(OC(=O)CNC1=CC=CC(=N1)CC(=O)OCC)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ethyl 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-pyridineacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(OC(=O)CNC1=CC=CC(=N1)CC(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[BH4-]
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
66 °C
Stirring
Type
CUSTOM
Details
stir bar, nitrogen inlet and outlet
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
A clean dry 2 L 3 necked flask
CUSTOM
Type
CUSTOM
Details
was fitted
TEMPERATURE
Type
TEMPERATURE
Details
with reflux
ADDITION
Type
ADDITION
Details
condenser, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
temperature sensor, and heating mantle
CUSTOM
Type
CUSTOM
Details
The flask was purged
ADDITION
Type
ADDITION
Details
was added to the solid
STIRRING
Type
STIRRING
Details
with stirring over a 10-minute period
DISSOLUTION
Type
DISSOLUTION
Details
After dissolution
ADDITION
Type
ADDITION
Details
charged into the addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
STIRRING
Type
STIRRING
Details
to stir overnight at 23° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 10° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to separate
WASH
Type
WASH
Details
The organic layer was washed with 2×250 mL saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
The organic layers were stripped to thick oil in a 2 L round bottom flask
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (200 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with 1 N HCl (2×250 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated to 50° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 10° C.
ADDITION
Type
ADDITION
Details
the solution was treated with 4 N NaOH (˜350 mL) to a pH of 10
EXTRACTION
Type
EXTRACTION
Details
The basic solution was extracted with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
washed with water (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CNC1=CC=CC(=N1)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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